molecular formula C21H18FN5O2 B2584338 N~1~-(3,5-dimethylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251631-15-8

N~1~-(3,5-dimethylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

Cat. No. B2584338
CAS RN: 1251631-15-8
M. Wt: 391.406
InChI Key: RPMXEEFIUQMFAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions of aromatic amines with α,β-unsaturated acids, their esters, and nitriles . The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1 H)pyridones .


Molecular Structure Analysis

The molecular structure of similar compounds was established by single crystal X-ray diffraction . The combined spectral data obtained by 1 H-, 13 C-, 1 H/ 13 C (HETCOR) NMR and IR provided useful information about the structure of the products synthesized .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were determined using 1 H-, 13 C-, 1 H/ 13 C (HETCOR) NMR and IR spectroscopy .

Scientific Research Applications

Spectral Properties and Material Applications

Research on Y-shaped donor-acceptor push-pull imidazole-based fluorophores, including structures related to the compound , demonstrates their potential in material sciences, especially for applications requiring fluorescence. Such compounds exhibit strong fluorescence in visible regions, making them suitable for use in polymer matrices, indicating their utility in developing new optical materials and sensors (Danko et al., 2012).

Antimicrobial and Anticancer Applications

Compounds structurally related to the queried chemical have shown significant biological activities. For instance, derivatives of 1,3,4-oxadiazole have been evaluated for antimicrobial and hemolytic activities, suggesting the compound's potential in medicinal chemistry for developing new antimicrobial agents (Gul et al., 2017). Additionally, imidazothiadiazole analogs have been studied for their anticancer properties, with some derivatives showing potent activity against breast cancer, highlighting the compound's relevance in cancer research (Abu-Melha, 2021).

Sensing Applications

The structural flexibility and electronic properties of compounds incorporating imidazole and 1,3,4-oxadiazole units also lend themselves to sensing applications. Lanthanide metal-organic frameworks based on similar chemical frameworks have been developed for luminescence sensing of benzaldehyde, demonstrating the potential of such compounds in analytical chemistry and environmental monitoring (Shi et al., 2015).

Mechanism of Action

The mechanism of action of similar compounds often involves various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Future Directions

The high pharmacological activity (antitumor, anti-inflammatory, antibacterial, etc.) of similar compounds stimulates their research . The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2/c1-13-6-14(2)8-17(7-13)24-19(28)11-27-10-18(23-12-27)20-25-21(29-26-20)15-4-3-5-16(22)9-15/h3-10,12H,11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMXEEFIUQMFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

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